molecular formula C13H17N3O4S2 B2545176 methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1296274-65-1

methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2545176
CAS No.: 1296274-65-1
M. Wt: 343.42
InChI Key: RQVCPLMJZDESPZ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring and sulfamoyl group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the sulfamoyl group can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Properties

IUPAC Name

methyl 5-ethyl-3-(2-thiophen-2-ylethylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-3-10-11(13(17)20-2)12(16-15-10)22(18,19)14-7-6-9-5-4-8-21-9/h4-5,8,14H,3,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVCPLMJZDESPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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